6-Oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid is a heterocyclic compound with a unique structure that includes a quinolizine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-azido-2,4-quinolindione with reducing agents such as zinc in acetic acid or triphenylphosphine . The reaction conditions must be carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine derivatives.
Reduction: Reduction reactions can yield tetrahydroquinolizine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the quinolizine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various quinolizine derivatives with different functional groups, which can be further utilized in synthetic chemistry and drug development.
Scientific Research Applications
6-Oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinolizine ring structure and have been studied for their biological activities.
6-Hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid: This compound has shown potential as a diuretic agent.
Uniqueness
6-Oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid is unique due to its specific ring structure and the versatility of its derivatives. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in synthetic chemistry and drug development.
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c12-9-5-4-7(10(13)14)8-3-1-2-6-11(8)9/h4-5H,1-3,6H2,(H,13,14) |
InChI Key |
UBJPDBFNXGZPCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=C(C=CC2=O)C(=O)O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.